benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate
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Overview
Description
benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a versatile chemical compound with a unique structure that includes a trifluoromethyl group, a benzylamino group, and a pyridinecarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The specific industrial processes may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The benzylamino group contributes to its binding affinity with target molecules, while the pyridinecarboxylate moiety facilitates its incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinecarboxylate derivatives and trifluoromethyl-substituted compounds. Examples include:
- Benzyl 6-[(methylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate
- Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate
Uniqueness
What sets benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions with target molecules.
Properties
IUPAC Name |
benzyl 6-(benzylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3/c23-22(24,25)17-11-18(20(28)26-13-15-7-3-1-4-8-15)27-19(12-17)21(29)30-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFVEOICZVGCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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